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molecular formula C11H8BrNO3 B8611635 7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No. B8611635
M. Wt: 282.09 g/mol
InChI Key: GMRGLBAUSUEXNI-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

A solution of methyl-7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.40 g) in water (10 ml) containing sodium hydroxide (0.22 g) was refluxed for 10 minutes, then acidified with cHCl. The precipitate was collected and recrystallised from H2O/EtOH/NaOH on addition of cHCl to give 7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.35 g), mp 299° C. (dec.). m/e 283, 281 (M+); δ (360 MHz, NaOD-D2O) 2.86 (3H, s, CH3), 6.85 (1H, s, 3-H), 7.22 (1H, d, 6-H) and 7.83 (1H. d, 8-H).
Name
methyl-7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([C:13](=[O:15])[CH:14]=1)=[C:11]([CH3:16])[CH:10]=[C:9]([Br:17])[CH:8]=2)=[O:4].[OH-].[Na+].[CH]Cl>O>[Br:17][C:9]1[CH:8]=[C:7]2[C:12]([C:13](=[O:15])[CH:14]=[C:5]([C:3]([OH:4])=[O:2])[NH:6]2)=[C:11]([CH3:16])[CH:10]=1 |f:1.2,^3:19|

Inputs

Step One
Name
methyl-7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.4 g
Type
reactant
Smiles
COC(=O)C=1NC2=CC(=CC(=C2C(C1)=O)C)Br
Name
Quantity
0.22 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from H2O/EtOH/NaOH on addition of cHCl

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C2C(C=C(NC2=C1)C(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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